molecular formula C4H11NO B1205648 1-Amino-2-butanol CAS No. 13552-21-1

1-Amino-2-butanol

Cat. No.: B1205648
CAS No.: 13552-21-1
M. Wt: 89.14 g/mol
InChI Key: KODLUXHSIZOKTG-UHFFFAOYSA-N
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Description

1-Amino-2-butanol is an organic compound with the molecular formula C₄H₁₁NO. It is a chiral amino alcohol, meaning it contains both an amine group (-NH₂) and a hydroxyl group (-OH) attached to a carbon chain. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-2-butanol can be synthesized through several methods. One common route involves the reduction of 2-amino-2-butanone using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-amino-2-butanone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-butanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, such as methyl iodide (CH₃I)

Major Products:

    Oxidation: Ketones, aldehydes

    Reduction: Secondary amines

    Substitution: Alkylated amines

Mechanism of Action

The mechanism of action of 1-Amino-2-butanol involves its interaction with various molecular targets and pathways. As an amino alcohol, it can form hydrogen bonds and participate in acid-base reactions. These interactions enable it to act as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds . Additionally, its ability to form stable complexes with metal ions makes it useful in catalysis and coordination chemistry .

Comparison with Similar Compounds

Properties

IUPAC Name

1-aminobutan-2-ol
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InChI

InChI=1S/C4H11NO/c1-2-4(6)3-5/h4,6H,2-3,5H2,1H3
Source PubChem
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InChI Key

KODLUXHSIZOKTG-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)O
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Molecular Formula

C4H11NO
Record name 1-AMINO-2-BUTANOL
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DSSTOX Substance ID

DTXSID8025676
Record name 1-Aminobutan-2-ol
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Molecular Weight

89.14 g/mol
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Physical Description

1-amino-2-butanol is a slightly yellow liquid. (NTP, 1992)
Record name 1-AMINO-2-BUTANOL
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Solubility

Soluble (>=10 mg/ml at 70 °F) (NTP, 1992)
Record name 1-AMINO-2-BUTANOL
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CAS No.

13552-21-1
Record name 1-AMINO-2-BUTANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 1-amino-2-butanol affect its reactivity in phosphorylation reactions compared to other amino alcohols?

A3: The presence of a vicinal hydroxyl group in this compound, as well as in 2-aminoethanol and 1-amino-2-propanol, leads to the formation of unstable imidotriphosphate derivatives in reactions with P3m []. These derivatives decompose into monophosphates, unlike the stable imidotriphosphates formed by amino alcohols without a vicinal hydroxyl group, such as 3-amino-1-propanol, 4-amino-1-butanol, and 5-amino-1-pentanol [].

Q2: Have any studies explored the potential of this compound derivatives as anti-seizure agents?

A4: Yes, there have been investigations into the synthesis and anti-seizure effects of 1-N-aryloacetamidobutanol derivatives []. These compounds were synthesized by reacting arylalkylcarboxylic acid chlorides with various isomers of this compound. While the structures of these derivatives were confirmed through elemental analysis and IR spectrometry, the results of their pharmacological studies have yet to be disclosed [].

Q3: What analytical techniques have been used to characterize this compound derivatives?

A5: Researchers have employed a variety of analytical techniques to characterize this compound derivatives. These include elemental analysis to determine the elemental composition and IR spectrometry to identify functional groups based on their characteristic absorption patterns []. These methods provide crucial information about the structure and purity of the synthesized compounds.

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